molecular formula C21H20N2O3 B11101701 Ethyl 2,4-dicyano-3-oxo-1-phenyl-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylate

Ethyl 2,4-dicyano-3-oxo-1-phenyl-1,2,3,5,6,7,8,8a-octahydronaphthalene-2-carboxylate

Cat. No.: B11101701
M. Wt: 348.4 g/mol
InChI Key: JPWFTLNBFYFNII-UHFFFAOYSA-N
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Description

ETHYL 2,4-DICYANO-3-OXO-1-PHENYL-1,2,3,5,6,7,8,8A-OCTAHYDRO-2-NAPHTHALENECARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, keto, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2,4-DICYANO-3-OXO-1-PHENYL-1,2,3,5,6,7,8,8A-OCTAHYDRO-2-NAPHTHALENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Ring: The initial step involves the formation of the naphthalene ring system through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Functional Groups:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2,4-DICYANO-3-OXO-1-PHENYL-1,2,3,5,6,7,8,8A-OCTAHYDRO-2-NAPHTHALENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The keto group can be further oxidized to form carboxylic acids.

    Reduction: The cyano groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alcohols and amines are used in substitution reactions under acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2,4-DICYANO-3-OXO-1-PHENYL-1,2,3,5,6,7,8,8A-OCTAHYDRO-2-NAPHTHALENECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ETHYL 2,4-DICYANO-3-OXO-1-PHENYL-1,2,3,5,6,7,8,8A-OCTAHYDRO-2-NAPHTHALENECARBOXYLATE involves its interaction with specific molecular targets. The cyano and keto groups can form hydrogen bonds and interact with active sites of enzymes, affecting their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2,4-DICYANO-3-OXO-1-PHENYL-1,2,3,5,6,7,8,8A-OCTAHYDRO-2-NAPHTHALENECARBOXYLATE: shares similarities with other cyano and keto-containing compounds such as:

Uniqueness

The uniqueness of ETHYL 2,4-DICYANO-3-OXO-1-PHENYL-1,2,3,5,6,7,8,8A-OCTAHYDRO-2-NAPHTHALENECARBOXYLATE lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

ethyl 2,4-dicyano-3-oxo-1-phenyl-1,5,6,7,8,8a-hexahydronaphthalene-2-carboxylate

InChI

InChI=1S/C21H20N2O3/c1-2-26-20(25)21(13-23)18(14-8-4-3-5-9-14)16-11-7-6-10-15(16)17(12-22)19(21)24/h3-5,8-9,16,18H,2,6-7,10-11H2,1H3

InChI Key

JPWFTLNBFYFNII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(C(C2CCCCC2=C(C1=O)C#N)C3=CC=CC=C3)C#N

Origin of Product

United States

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